molecular formula C10H5BrN2O B13112313 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile

Cat. No.: B13112313
M. Wt: 249.06 g/mol
InChI Key: HNNQTWWCZADEDN-UHFFFAOYSA-N
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Description

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile typically involves the bromination of quinoline derivatives. One common method includes the reaction of anthranilic acid derivatives with bromine under controlled conditions . The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the bromination process .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using specialized equipment to ensure safety and efficiency. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .

Scientific Research Applications

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2-oxo-1,2-dihydroquinoline-4-carbonitrile is unique due to its specific bromine substitution, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new derivatives with potential therapeutic applications .

Properties

Molecular Formula

C10H5BrN2O

Molecular Weight

249.06 g/mol

IUPAC Name

8-bromo-2-oxo-1H-quinoline-4-carbonitrile

InChI

InChI=1S/C10H5BrN2O/c11-8-3-1-2-7-6(5-12)4-9(14)13-10(7)8/h1-4H,(H,13,14)

InChI Key

HNNQTWWCZADEDN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C#N

Origin of Product

United States

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